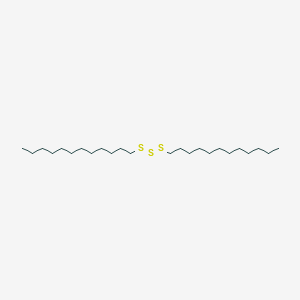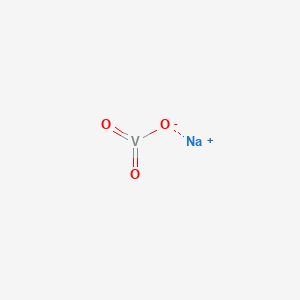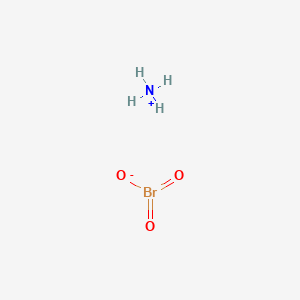
Ammonium bromate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium bromate is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and is often used as an oxidizing agent in various laboratory experiments.
Wirkmechanismus
Ammonium bromate acts as an oxidizing agent by accepting electrons from other molecules. It oxidizes various organic compounds by removing hydrogen atoms from them. This process results in the formation of water and carbon dioxide.
Biochemische Und Physiologische Effekte
Ammonium bromate is toxic to living organisms and can cause severe damage to the respiratory and digestive systems. It can also cause skin irritation and eye damage upon contact. Due to its toxic nature, ammonium bromate is not used in drug formulations.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ammonium bromate in lab experiments are its high oxidizing power and its ability to selectively oxidize specific organic compounds. However, its toxic nature and the potential for explosion make it a hazardous chemical to work with.
Zukünftige Richtungen
There are several future directions for the use of ammonium bromate in scientific research. One potential application is in the synthesis of new organic compounds with unique properties. Additionally, ammonium bromate could be used as an oxidizing agent in environmental cleanup efforts, such as the removal of pollutants from water sources. Further research is needed to explore these potential applications.
Conclusion:
In conclusion, ammonium bromate is a useful chemical compound in scientific research due to its high oxidizing power. However, its toxic nature and potential for explosion make it a hazardous chemical to work with. Future research should focus on exploring new applications for ammonium bromate while also ensuring the safety of those working with the compound.
Synthesemethoden
Ammonium bromate can be synthesized by reacting ammonium bromide with hydrogen peroxide. The reaction produces ammonium bromate and water as byproducts. The reaction is as follows:
NH4Br + H2O2 → NH4BrO3 + H2O
Wissenschaftliche Forschungsanwendungen
Ammonium bromate is extensively used in scientific research as an oxidizing agent. It is used in the synthesis of various organic compounds and as a reagent in analytical chemistry. It is also used as a bleaching agent in the paper and textile industries.
Eigenschaften
CAS-Nummer |
13843-59-9 |
|---|---|
Produktname |
Ammonium bromate |
Molekularformel |
BrH4NO3 |
Molekulargewicht |
145.94 g/mol |
IUPAC-Name |
azanium;bromate |
InChI |
InChI=1S/BrHO3.H3N/c2-1(3)4;/h(H,2,3,4);1H3 |
InChI-Schlüssel |
BEOODBYKENEKIC-UHFFFAOYSA-N |
SMILES |
[NH4+].[O-]Br(=O)=O |
Kanonische SMILES |
[NH4+].[O-]Br(=O)=O |
Andere CAS-Nummern |
13843-59-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8,9-dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]1-benzopyran-2-one](/img/structure/B75808.png)
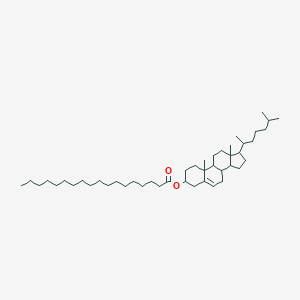
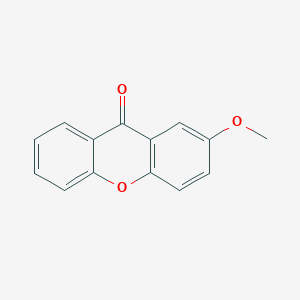
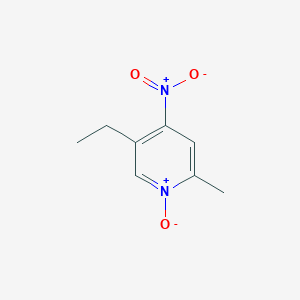
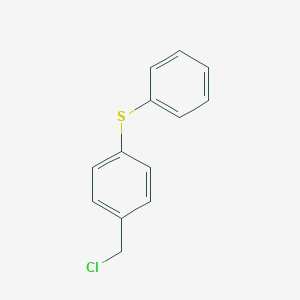
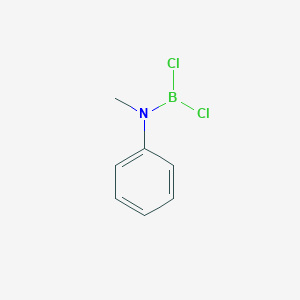
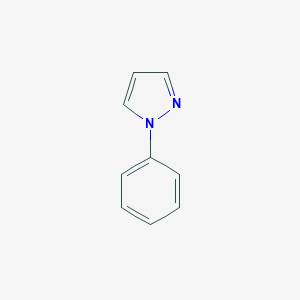
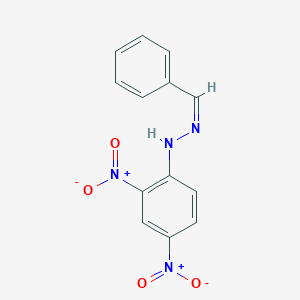
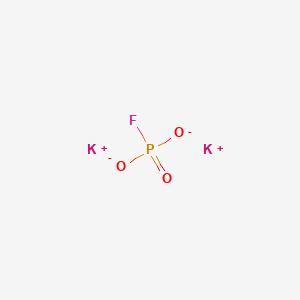
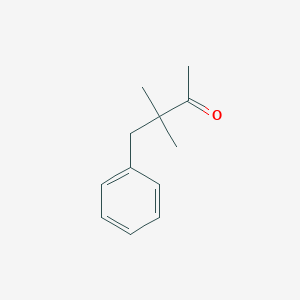
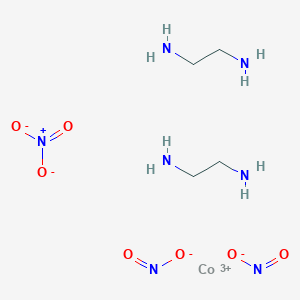
![1,6-Dimethyl-1H-benzo[d]imidazole](/img/structure/B75834.png)
